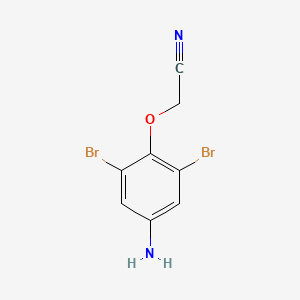
2-(4-Amino-2,6-dibromophenoxy)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-2,6-dibromophenoxy)acetonitrile is a chemical compound with the molecular formula C8H6Br2N2O and a molecular weight of 305.95 g/mol. It is characterized by the presence of amino, dibromo, and phenoxy groups attached to an acetonitrile moiety. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2,6-dibromophenoxy)acetonitrile typically involves the reaction of 4-amino-2,6-dibromophenol with chloroacetonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon of the chloroacetonitrile, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-Amino-2,6-dibromophenoxy)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: The phenoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
2-(4-Amino-2,6-dibromophenoxy)acetonitrile has several applications in scientific research, including:
作用機序
The mechanism of action of 2-(4-Amino-2,6-dibromophenoxy)acetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-Amino-4-bromophenol: Shares the amino and bromo groups but lacks the acetonitrile moiety.
4-Amino-2,6-dibromophenol: Similar structure but without the acetonitrile group.
Uniqueness
2-(4-Amino-2,6-dibromophenoxy)acetonitrile is unique due to the presence of both dibromo and phenoxy groups attached to an acetonitrile moiety, which imparts distinct chemical properties and reactivity compared to its analogs.
生物活性
2-(4-Amino-2,6-dibromophenoxy)acetonitrile (CAS No. 1094566-60-5) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, and presents findings from various studies.
- Molecular Formula: C9H8Br2N2O
- Molecular Weight: 292.98 g/mol
- Canonical SMILES: C(C#N)Oc1ccc(c(c1Br)N)Br
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is hypothesized that the compound can modulate enzyme activities or receptor functions, leading to various therapeutic effects. The presence of bromine atoms in its structure enhances its reactivity and may contribute to its biological potency.
Antimicrobial Activity
Recent studies have highlighted the compound's broad-spectrum antimicrobial properties . It has shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, there is emerging evidence suggesting that this compound may possess anticancer properties . Preliminary studies indicate that it can induce apoptosis in cancer cell lines.
Case Study: Apoptosis Induction
A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant increase in apoptotic markers compared to control groups. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins.
Research Findings
- Broad-Spectrum Activity : The compound has been tested against multi-drug resistant strains, showing promising results that suggest potential for clinical applications in treating resistant infections.
- Cytotoxicity : In vitro studies have indicated that at higher concentrations, the compound exhibits cytotoxic effects on normal cells, necessitating further research to determine safe dosage levels for therapeutic use.
- Pharmacokinetics : Limited pharmacokinetic data suggest that the compound has favorable absorption characteristics but requires further investigation into its metabolism and excretion pathways.
特性
IUPAC Name |
2-(4-amino-2,6-dibromophenoxy)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2O/c9-6-3-5(12)4-7(10)8(6)13-2-1-11/h3-4H,2,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEBPFGSEUOCCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCC#N)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














